

# Compound Overview and Safety Profile

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## Compound Focus: XL019

CAS No.: 945755-56-6

Cat. No.: S548087

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**XL019** is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). The table below summarizes its core biochemical and in vivo safety data.

**Table 1: XL019 Biochemical, Cellular, and In Vivo Profile**

Parameter	Details
Molecular Target	JAK2 (Janus Kinase 2) [1]
Primary Mechanism	Selective JAK2 inhibitor (IC50 = 2.2 nM); >50-fold selectivity over JAK1 (IC50 = 134.3 nM) and JAK3 (IC50 = 214.2 nM) [1]
Cellular Activity	Inhibits STAT3/STAT5 phosphorylation in cells with JAK2V617F or wild-type JAK2 [1]
Off-Target Activity	Inhibits P-glycoprotein (P-gp/ABCB1), which can sensitize multidrug-resistant cancer cells [2]

| **In Vivo Toxicity (Mouse)** | • **Cmax**: 5.24  $\mu$ M (10 mg/kg, p.o.) [1] • **Half-life (t1/2)**: 1.94 hours [1] • **Volume of Distribution (Vd)**: 5.319 L/kg, suggesting wide tissue distribution [1] | | **Clinical Toxicity (Human)** | **Dose-Limiting Toxicity (DLT)**: Reversible neurological events [3]. A Phase I trial in myelofibrosis patients was terminated due to these neurological toxicities [3]. |

## Frequently Asked Questions (FAQs) for Experimental Design

**Q1: What is the most critical safety concern to consider when designing in vivo studies with XL019?**

**A:** The primary concern is **dose-related and reversible neurological toxicity**, identified as the dose-limiting toxicity in human clinical trials [3]. Preclinical mouse studies showed a large volume of distribution (5.319 L/kg), indicating extensive tissue penetration, including the central nervous system [1]. You must closely monitor for behavioral changes, ataxia, or seizures in animal models, especially at higher doses or with prolonged dosing schedules.

**Q2: My experiments involve multidrug-resistant cancer cell lines. Could XL019 interfere with the results?**

**A:** Yes. **XL019** has a documented **off-target activity as a P-glycoprotein (P-gp) inhibitor** [2]. This means it can increase the intracellular concentration of chemotherapeutic drugs that are P-gp substrates (e.g., vincristine), leading to enhanced apoptosis and potentially skewing your results on drug sensitivity and resistance [2]. It is crucial to include controls to distinguish between effects mediated by JAK2 inhibition and those caused by P-gp inhibition.

**Q3: Are there any specific handling and stability guidelines for XL019 in the lab?** **A:** While the search results do not specify handling procedures, the provided data offers stability guidance:

- **Storage:** The solid powder should be stored at -20°C for long-term stability (3 years) or at 4°C for 2 years [1].
- **Solubility:** It is recommended to dissolve **XL019** in DMSO at a concentration of 25 mg/mL (56.24 mM) [1].
- **Solution Stability:** Stock solutions in DMSO are stable for 2 years at -80°C or 1 year at -20°C. Avoid repeated freeze-thaw cycles [1].

## Experimental Protocols and Mechanisms

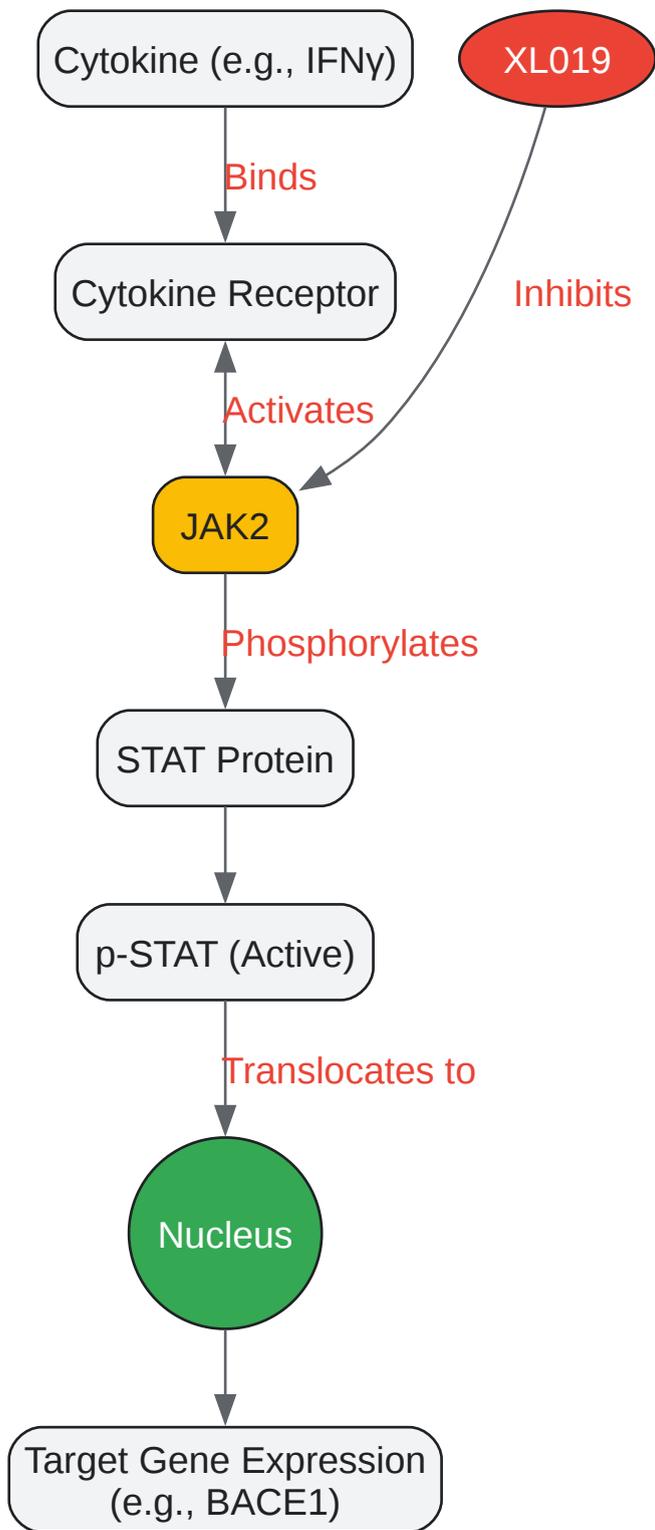
### Protocol: Assessing JAK2/STAT Pathway Inhibition

This protocol outlines the methodology to confirm target engagement of **XL019** in cellular models.

- **Cell Lines:** HEL 92.1.7 cells (harboring the JAK2V617F mutation) are a common model [1].

- **Treatment:** Treat cells with **XL019** at varying concentrations (e.g., 0.1 - 10  $\mu$ M) for a predetermined time (e.g., 2-24 hours).
- **Stimulation:** If using cells with wild-type JAK2, stimulate the JAK-STAT pathway with relevant cytokines (e.g., IFN $\gamma$ , IL-6) post-inhibition.
- **Cell Lysis and Western Blot:** Lyse cells and perform Western blot analysis using antibodies against:
  - **Phospho-STAT3 (Tyr705)** and/or **Phospho-STAT5 (Tyr694)**
  - Total STAT3 and/or STAT5 (loading controls)
- **Expected Outcome:** A concentration-dependent decrease in pSTAT3 and pSTAT5 levels, indicating effective JAK2 pathway inhibition [1] [4].

The following diagram illustrates the signaling pathway targeted in this experiment:



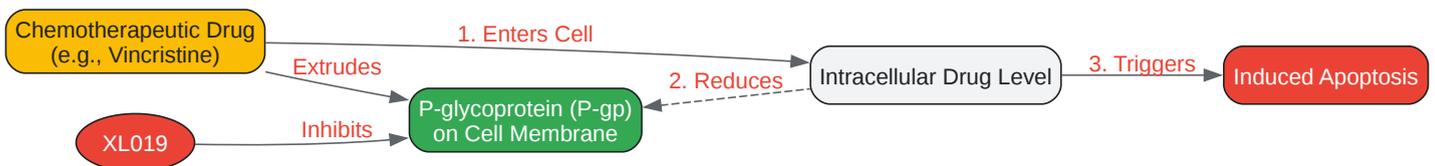
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## Protocol: Evaluating P-gp Inhibition and Chemosensitization

This protocol is for investigating the off-target, chemosensitizing effect of **XL019**.

- **Cell Lines:** Use drug-sensitive parent cells (e.g., KB) and their P-gp-overexpressing multidrug-resistant counterparts (e.g., KBV20C) [2].
- **Rhodamine-123 Uptake Assay:**
  - Pre-treat KBV20C cells with **XL019**, a known P-gp inhibitor (e.g., verapamil), or vehicle control for 24 hours.
  - Incubate cells with Rhodamine-123 (a fluorescent P-gp substrate, 2 µg/mL) for 1.5 hours.
  - Analyze intracellular fluorescence via flow cytometry.
  - **Expected Outcome:** Increased Rhodamine-123 retention in **XL019**-treated groups indicates effective P-gp inhibition [2].
- **Cell Viability and Apoptosis Assay:**
  - Co-treat resistant KBV20C cells with a chemotherapeutic drug (e.g., vincristine) and **XL019** for 24-48 hours.
  - Assess viability using MTT or similar assays.
  - Measure apoptosis using Annexin V/propidium iodide staining and flow cytometry.
  - **Expected Outcome:** **XL019** co-treatment significantly reduces viability and increases apoptosis compared to vincristine alone [2].

The diagram below summarizes the mechanism by which **XL019** overcomes multidrug resistance:



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## Key Takeaways for Your Technical Support Center

- **Neurological toxicity is a critical watchpoint** in experimental design due to its history as a dose-limiting effect in humans [3].
- **Account for P-gp inhibition** in study designs involving multidrug-resistant cell lines to correctly interpret results [2].
- **Confirm target engagement** using phospho-specific Western blotting for STAT proteins to ensure observed effects are linked to the JAK-STAT pathway [1] [4].

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## References

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